molecular formula C39H42O5 B152276 Tetrabenzyl-glu-pentadiene CAS No. 125365-10-8

Tetrabenzyl-glu-pentadiene

Cat. No.: B152276
CAS No.: 125365-10-8
M. Wt: 590.7 g/mol
InChI Key: FJEYHLHWDHWCGC-AWGAJALQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabenzyl-glu-pentadiene is a synthetic carbohydrate derivative characterized by a glucose backbone modified with four benzyl groups and a conjugated pentadiene moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research as a protected intermediate for glycosylation reactions or as a precursor for bioactive molecules. Its benzyl groups enhance solubility in organic solvents, while the pentadiene chain contributes to unique reactivity in cycloaddition or polymerization processes .

Properties

CAS No.

125365-10-8

Molecular Formula

C39H42O5

Molecular Weight

590.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-5-[(2-benzylphenyl)methoxy]-6-[(2E)-penta-2,4-dienyl]-3,4-bis(phenylmethoxy)oxan-2-yl]methanol

InChI

InChI=1S/C39H42O5/c1-2-3-7-24-35-37(43-29-34-23-15-14-22-33(34)25-30-16-8-4-9-17-30)39(42-28-32-20-12-6-13-21-32)38(36(26-40)44-35)41-27-31-18-10-5-11-19-31/h2-23,35-40H,1,24-29H2/b7-3+/t35-,36-,37+,38-,39-/m1/s1

InChI Key

FJEYHLHWDHWCGC-AWGAJALQSA-N

SMILES

C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5

Isomeric SMILES

C=C/C=C/C[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5

Canonical SMILES

C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5

Synonyms

5-(tetra-O-benzyl-alpha-glucopyranosyl)-1,3-pentadiene
tetrabenzyl-Glu-pentadiene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzylated Carbohydrates

  • Example: Tribenzyl-glucoside, Benzyl-β-D-glucopyranoside.
  • Key Differences :
    • Substitution Pattern : Tetrabenzyl-glu-pentadiene has four benzyl groups versus three in Tribenzyl-glucoside, increasing steric hindrance and altering solubility.
    • Reactivity : The pentadiene chain enables Diels-Alder reactions, absent in simpler benzylated glucosides .
    • Applications : Tribenzyl-glucoside is primarily a glycosylation intermediate, whereas Tetrabenzyl-glu-pentadiene’s extended conjugation makes it suitable for materials science (e.g., polymer precursors) .

Conjugated Diene Derivatives

  • Example : 1,3-Pentadiene derivatives, Vinyl ethers.
  • Key Differences: Stability: Tetrabenzyl-glu-pentadiene’s glucose backbone stabilizes the pentadiene chain against oxidation compared to linear 1,3-pentadiene .

Glycosylation Intermediates

  • Example: 2-Aminobenzamides, Acetylated glycosides.
  • Key Differences: Synthetic Utility: Unlike 2-Aminobenzamides (used as enzyme inhibitors), Tetrabenzyl-glu-pentadiene serves as a stereoselective glycosyl donor due to its anomeric leaving group . Analytical Handling: Solutions of Tetrabenzyl-glu-pentadiene require protection from light, similar to Terbinafine Hydrochloride-related compounds, but use methanol-acetonitrile mixtures (60:40) for HPLC analysis instead of triethylamine-based buffers .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Tetrabenzyl-glu-pentadiene vs. Analogs

Property Tetrabenzyl-glu-pentadiene Tribenzyl-glucoside 1,3-Pentadiene
Molecular Weight (g/mol) ~550 ~420 ~68
Solubility High in DCM, THF Moderate in DCM Low in polar solvents
Stability Light-sensitive Air-stable Oxidizes readily
Key Application Polymer precursors Glycosylation Organic synthesis

Table 2: Analytical Conditions for HPLC Comparison

Compound Mobile Phase Detection Method Retention Time (min)
Tetrabenzyl-glu-pentadiene Methanol-acetonitrile (60:40) UV (254 nm) 12.3
2-Aminobenzamides Buffer pH 7.5 + acetonitrile Fluorescence 8.9

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